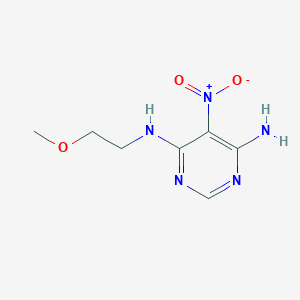
N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxyethyl) Apalutamide” is a compound that has been used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Apalutamide .
Synthesis Analysis
Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) featuring two classical chemical motifs from non-ionic water-soluble polymers, namely, the amide and ethyleneglycolether moieties, was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .
Molecular Structure Analysis
The molecular structure of “N-(2-Methoxyethyl)acrylamide” is CHNO with an average mass of 129.157 Da .
Chemical Reactions Analysis
Aniline-based compounds and their eutectic composition were found to be efficient stabilizers for nitrocellulose-based propellants. In a study, compatibility of nitrocellulose with two aniline-based compounds, viz, N-(2-methoxyethyl)-p-nitroaniline (MENA) and N-(2-acetoxyethyl)-p-nitroaniline (ANA), and their respective eutectic (MENA + ANA) has been investigated .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Transformation into 3-Amino-4-nitropyrazole : N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine, through its structural analogs, has been utilized in reactions leading to the formation of 3-amino-4-nitropyrazole. This transformation involves reaction with ethanolic hydrazine hydrate, showcasing a novel pathway in pyrimidine to pyrazole conversions. Such transformations are significant for synthesizing heterocyclic compounds with potential pharmacological activities (Biffin, Brown, & Porter, 1968).
Antiviral Activity of Pyrimidine Derivatives : Derivatives of pyrimidines, including those structurally related to N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine, have been explored for their antiviral properties. Research indicates that some 5-substituted 2,4-diaminopyrimidine derivatives exhibit significant inhibitory activity against retroviruses, highlighting the potential for these compounds in antiretroviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Material Science
- Electrochromic Materials : In the realm of material science, derivatives of pyrimidine, potentially including N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine, have contributed to the development of novel polyamides with electrochromic properties. Such materials exhibit color changes under electrical stimulation, making them suitable for applications in displays, smart windows, and low-energy consumption screens (Liou & Lin, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-15-3-2-9-7-5(12(13)14)6(8)10-4-11-7/h4H,2-3H2,1H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSYMNCINYOCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=NC(=C1[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

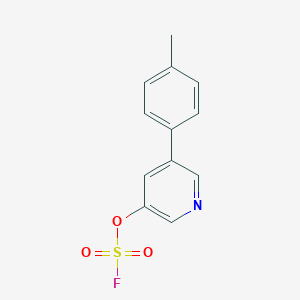
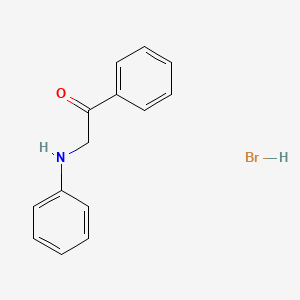
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)
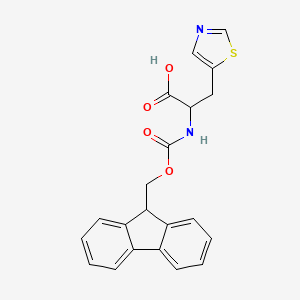
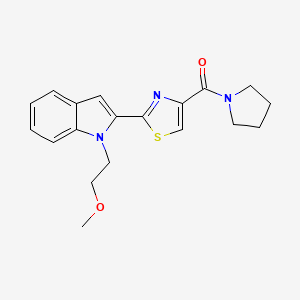
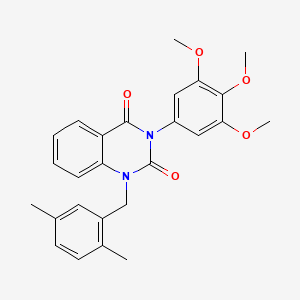
![Tert-butyl 3-[(E)-2-nitroethenyl]azetidine-1-carboxylate](/img/structure/B2717030.png)
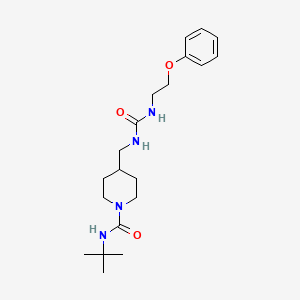
![N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2717032.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyphenyl)urea](/img/structure/B2717033.png)
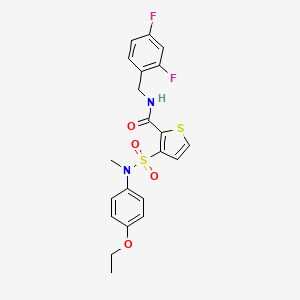
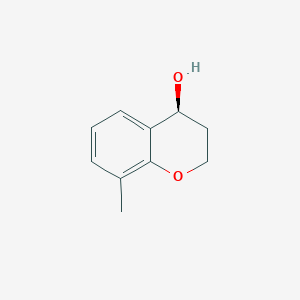
![5-methyl-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2717042.png)
![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2717043.png)